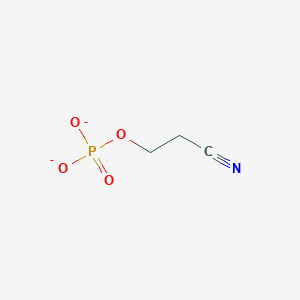

2-Cyanoethyl phosphate

Description

Historical Context and Significance in Nucleic Acid Chemistry

The journey of 2-cyanoethyl phosphate (B84403) in chemical synthesis began in the mid-20th century, a period marked by foundational explorations into the chemical synthesis of nucleic acids. In the 1950s, early methods for oligonucleotide synthesis, such as the H-phosphonate and phosphotriester approaches, were pioneered by researchers like Alexander Todd and his group. atdbio.comopenaccessgovernment.org These initial strategies laid the groundwork for more refined techniques.

A significant breakthrough came in the late 1960s with the development of the phosphotriester method. wikipedia.orgtrilinkbiotech.com This approach introduced the concept of protecting the phosphate moiety to prevent unwanted side reactions and branching during synthesis. trilinkbiotech.com The β-cyanoethyl group, introduced by Tener in 1961, emerged as a favored protecting group for the phosphate due to its facile removal under mild basic conditions. trilinkbiotech.comthieme-connect.de This was a marked improvement over other protecting groups like the methyl group, which required the use of harsh and unpleasant reagents like thiophenol for deprotection. atdbio.com

The adoption of the 2-cyanoethyl group for phosphate protection was a critical step forward, enhancing the efficiency and reliability of oligonucleotide synthesis. wikipedia.orgtrilinkbiotech.com Its compatibility with solid-phase synthesis, a technique developed by Bruce Merrifield in the 1960s, further solidified its importance. atdbio.com This combination of phosphotriester chemistry and solid-phase synthesis paved the way for the automation of the process in the late 1970s. wikipedia.org

Evolution of Phosphate Protecting Strategies in Oligonucleotide Synthesis

The quest for the ideal phosphate protecting group has been a continuous effort in the field of oligonucleotide synthesis, driven by the need for efficiency, stability, and mild deprotection conditions.

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |

| Methyl | Thiophenol | Early protecting group | Foul-smelling, toxic reagent |

| o-Chlorophenyl | Complicated deprotection mixture | Used in phosphotriester method | Complex removal process |

| 2-Cyanoethyl | Mild base (e.g., ammonium (B1175870) hydroxide (B78521), DBU) | Easily removed, compatible with automated synthesis | Generates acrylonitrile (B1666552) as a byproduct |

| 4-[N-(2,2,2-trifluoroacetyl)amino]butyl | Non-nucleophilic base | Avoids formation of reactive byproducts | Not as widely adopted as 2-cyanoethyl |

| 2-(Trimethylsilyl)ethyl | Fluoride (B91410) ions | Alternative to base-labile groups | Requires specific deprotection conditions |

| 2-(Methylsulfonyl)ethyl (MSE) | Base | Used in specific synthetic strategies | Not as common as 2-cyanoethyl |

Early phosphodiester methods suffered from the lack of phosphate protection, leading to the formation of branched oligonucleotides. trilinkbiotech.com The subsequent phosphotriester approach addressed this by introducing protecting groups. While the methyl group was one of the first to be used, its removal was problematic. atdbio.com The 2-cyanoethyl group quickly became the standard due to its straightforward deprotection via β-elimination in the presence of a mild base. atdbio.comwikipedia.orgthieme-connect.de

Overview of 2-Cyanoethyl Phosphate's Role as a Phosphorylating Agent and Protecting Group

This compound's utility in chemical synthesis stems from its dual functionality as both a phosphorylating agent and a protecting group.

As a phosphorylating agent , it serves as a source of the phosphate group in the synthesis of nucleotides and their derivatives. lookchem.comsmolecule.com Its barium salt, for example, is used to introduce phosphate groups onto specific positions of nucleoside molecules. smolecule.com This is crucial for creating the building blocks used in oligonucleotide synthesis. The phosphitylating reagent, 2-cyanoethyl N,N-diisopropylaminophosphorochloridite, is synthesized from phosphorus trichloride, 2-cyanoethanol, and N,N-diisopropylamine and is used to phosphitylate nucleosides at the 3'-position to create phosphoramidite (B1245037) monomers. atdbio.combiotage.com

As a protecting group , the 2-cyanoethyl moiety shields the internucleosidic phosphate during the sequential addition of nucleotides in solid-phase oligonucleotide synthesis. atdbio.comwikipedia.org After the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the resulting phosphite (B83602) triester is oxidized to a more stable phosphate triester. atdbio.combiotage.com The 2-cyanoethyl group on this phosphate triester prevents undesirable side reactions at the phosphorus center during subsequent synthesis cycles. atdbio.com

The deprotection of the 2-cyanoethyl group is typically achieved at the end of the synthesis using a mild base, such as concentrated ammonium hydroxide or a solution of 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (B52724). atdbio.comnih.gov This treatment induces a β-elimination reaction, which is facilitated by the electron-withdrawing nature of the cyano group, making the adjacent hydrogens acidic. atdbio.com This facile removal under conditions that are generally compatible with the other protecting groups on the nucleobases makes the 2-cyanoethyl group a highly effective and widely adopted choice in modern oligonucleotide synthesis. atdbio.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4NO4P-2 |

|---|---|

Molecular Weight |

149.04 g/mol |

IUPAC Name |

2-cyanoethyl phosphate |

InChI |

InChI=1S/C3H6NO4P/c4-2-1-3-8-9(5,6)7/h1,3H2,(H2,5,6,7)/p-2 |

InChI Key |

NJDPBWLDVFCXNP-UHFFFAOYSA-L |

Canonical SMILES |

C(COP(=O)([O-])[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyanoethyl Phosphate and Its Derivatives

Preparation of 2-Cyanoethyl Phosphate (B84403)

Chemical Synthesis Pathways

An improved method for the synthesis of 2-cyanoethyl phosphate has been reported, which is instrumental for its application in the phosphorylation of alcohols. researchgate.netacs.orgacs.org This method involves the coupling of this compound with an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent. researchgate.netacs.org The resulting phosphodiester undergoes mild alkaline hydrolysis to remove the cyanoethyl group, yielding the desired phosphate ester. researchgate.netacs.org This approach has been successfully applied to the synthesis of various nucleotides in good yields. researchgate.netacs.org

The 2-cyanoethyl protecting group is favored due to its facile removal under mild alkaline conditions via a β-elimination mechanism, which liberates acrylonitrile (B1666552). atdbio.commdpi.com However, the generation of acrylonitrile, a toxic and potentially carcinogenic compound, is a notable drawback of this method. mdpi.com

Isotopic Labeling Approaches

For mechanistic studies and metabolic tracking, isotopically labeled this compound is a valuable tool. A method for the synthesis of P³²-labeled this compound has been developed. researchgate.netacs.org This involves the use of [³²P]phosphorus oxychloride and 2-cyanoethanol to produce 2-cyanoethyl [³²P]phosphate. rsc.org This labeled compound can then be coupled to alcohols, such as the 3'-hydroxyl group of a protected nucleoside like 5'-O-tritylthymidine, using dicyclohexylcarbodiimide (DCC). rsc.org Subsequent removal of the protecting groups yields the ³²P-labeled phosphate ester. rsc.org

Synthesis of 2-Cyanoethyl Phosphoramidites

2-Cyanoethyl phosphoramidites are the key monomeric units used in the automated solid-phase synthesis of oligonucleotides. chemicalbook.com Their synthesis involves the phosphitylation of a protected nucleoside at the 3'-hydroxyl position.

General Phosphitylation Reactions and Mechanisms

The fundamental reaction for synthesizing 2-cyanoethyl phosphoramidites is the phosphitylation of a protected nucleoside. This is typically achieved by reacting the nucleoside, which has a single free hydroxyl group, with a phosphitylating agent in the presence of a weak acid catalyst. wikipedia.org A common phosphitylating agent is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. chemicalbook.comnih.govtandfonline.comsigmaaldrich.com

The mechanism of activation is a critical aspect of the coupling reaction. The activator, typically an acidic azole compound, protonates the diisopropylamino group of the phosphoramidite (B1245037), making it a good leaving group. wikipedia.orgsigmaaldrich.comresearchgate.net This is followed by nucleophilic attack from the 5'-hydroxyl group of the growing oligonucleotide chain, displacing the protonated diisopropylamine (B44863) and forming a phosphite (B83602) triester linkage. atdbio.comsigmaaldrich.com The activator is believed to play a dual role, acting as both a proton donor and a nucleophilic catalyst. researchgate.netresearchgate.net

The phosphitylation reaction produces a mixture of two diastereomers because the phosphorus atom becomes a chiral center. atdbio.com These diastereomers can often be observed as distinct peaks in ³¹P NMR spectra and on HPLC. atdbio.com

Specific Reagents and Catalysts

A variety of reagents and catalysts are employed to facilitate and optimize the synthesis of 2-cyanoethyl phosphoramidites and their subsequent use in oligonucleotide synthesis.

Phosphitylating Agent:

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: This is a widely used and stable phosphitylating reagent for the preparation of nucleoside phosphoramidites. chemicalbook.comnih.govtandfonline.comsigmaaldrich.comresearchgate.netgoogle.com It can be synthesized in a two-step, one-pot procedure and purified by vacuum distillation. chemicalbook.comwikipedia.org It is effective for the phosphitylation of various protected nucleosides. researchgate.netresearchgate.net

Activators/Catalysts:

1H-Tetrazole: This has been the standard activator for coupling phosphoramidites. oup.comnih.gov It acts as an acidic catalyst, protonating the phosphoramidite. sigmaaldrich.comd-nb.info However, it has some drawbacks, including the potential for explosion when melted in large quantities and its relatively high cost. acs.org

4,5-Dicyanoimidazole (B129182) (DCI): DCI is a more nucleophilic and less acidic activator compared to 1H-tetrazole. oup.comnih.govnih.govresearchgate.netbiosearchtech.com It can significantly increase the rate of the coupling reaction, often doubling it. oup.comnih.govnih.govresearchgate.net Its high solubility in acetonitrile (B52724) allows for higher effective concentrations during synthesis. oup.combiosearchtech.com DCI has been shown to be highly efficient for the preparation of LNA (Locked Nucleic Acid) phosphoramidite monomers. researchgate.net

Pyridinium (B92312) Trifluoroacetate (B77799) (PTFA): Often used in combination with N-methylimidazole, PTFA is an efficient, inexpensive, and safe alternative to 1H-tetrazole. researchgate.netacs.orgresearchgate.netacs.org It is not sensitive to moisture and is highly soluble in organic solvents. researchgate.netacs.orgresearchgate.net The combination of PTFA and N-methylimidazole has been shown to be a remarkably efficient activator system. acs.orgresearchgate.netacs.org

The following table summarizes the key reagents and their roles in the synthesis of 2-cyanoethyl phosphoramidites.

| Reagent | Role | Key Characteristics |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Phosphitylating Agent | Stable, widely used for introducing the 2-cyanoethyl phosphite moiety. chemicalbook.comnih.govresearchgate.net |

| 1H-Tetrazole | Activator/Catalyst | Standard acidic catalyst, but with safety and cost concerns. oup.comacs.org |

| 4,5-Dicyanoimidazole (DCI) | Activator/Catalyst | More nucleophilic, faster reaction rates, highly soluble. oup.comnih.govnih.govresearchgate.netbiosearchtech.com |

| Pyridinium Trifluoroacetate (PTFA) / N-Methylimidazole | Activator/Catalyst System | Safe, inexpensive, and highly efficient alternative to 1H-tetrazole. acs.orgresearchgate.netacs.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity in phosphoramidite synthesis. Key factors to consider include the choice of activator, solvent, reaction time, and temperature.

The use of highly pure reagents is essential. alfachemic.com For instance, the development of a simplified commercial process for nucleosidic phosphoramidites utilized pyridinium trifluoroacetate (Py·TFA) as an activator, achieving yields of 75-96% in under two hours at room temperature. researchgate.net This process also featured an efficient nonaqueous work-up procedure. researchgate.net

The concentration of reagents also plays a significant role. For example, in the synthesis of LNA phosphoramidites using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and 4,5-dicyanoimidazole, it was found that using 0.7 equivalents of the activator gave optimal results. researchgate.net Reducing the amount further could lead to undesirable side reactions. researchgate.net

Microwave-assisted phosphitylation has emerged as an efficient alternative to standard conditions, particularly for sterically hindered nucleosides. nih.govrsc.org This technique can significantly reduce reaction times to 10-15 minutes and provide yields ranging from 40% to 90% for DNA and RNA phosphoramidites. nih.gov

The stability of the synthesized phosphoramidites is also a key consideration. Studies have shown that azide-containing phosphoramidites can be synthesized and are relatively stable in solution, allowing for their use in automated oligonucleotide synthesis. nih.gov

The following table provides a comparative overview of different activator systems and their impact on reaction outcomes.

| Activator System | Key Advantages | Reported Yields | Reaction Time |

| 1H-Tetrazole | Established standard | Generally high | Standard |

| 4,5-Dicyanoimidazole (DCI) | Faster coupling, high solubility | High | ~2x faster than 1H-tetrazole oup.comnih.govnih.govresearchgate.net |

| Pyridinium Trifluoroacetate (PTFA) / N-Methylimidazole | Safe, inexpensive, efficient | 75-96% researchgate.net | < 2 hours researchgate.net |

| Microwave-Assisted with various activators | Rapid synthesis, good for hindered substrates | 40-90% nih.gov | 10-15 minutes nih.gov |

Diastereomer Formation in Phosphoramidite Synthesis

In the synthesis of this compound derivatives via the phosphoramidite method, the phosphorus (III) center of the phosphoramidite monomer is chiral. This chirality arises from the attachment of four different substituents to the phosphorus atom. As a result, the phosphoramidite monomer exists as a mixture of two diastereomers. atdbio.comusp.orgmagritek.com The synthesis of these monomers, for instance through the reaction of a protected nucleoside with a phosphitylating agent like 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, inherently produces this diastereomeric mixture. wikipedia.org

These diastereomers are distinct chemical entities and can be distinguished using various analytical techniques. atdbio.com High-performance liquid chromatography (HPLC) can separate the two diastereomers, showing them as two distinct peaks. usp.org Similarly, thin-layer chromatography (TLC) may also show two separate spots under sufficient resolution. atdbio.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for observing these diastereomers. In ³¹P NMR spectra, the two diastereomers of a phosphoramidite typically appear as two separate signals in the region of approximately 149 ppm. magritek.comwikipedia.org The presence and ratio of these two peaks confirm the diastereomeric nature of the sample.

The standard phosphoramidite method for oligonucleotide synthesis is generally not stereoselective. nih.govacs.org When these phosphoramidite monomers are used to build an oligonucleotide chain, each coupling step that introduces a new phosphorus center creates a new stereocenter. This results in a complex mixture of diastereomers in the final oligonucleotide product. For an oligonucleotide containing 'n' such stereocenters, there is a possibility of 2ⁿ different diastereomers. acs.org

The separation of this complex mixture of final oligonucleotide diastereomers can be exceptionally challenging. acs.org The stereochemistry at each phosphorus center can influence the final properties of the oligonucleotide, such as its stability and biological activity. nih.gov Consequently, there is significant research focused on developing diastereoselective synthesis methods that allow for the control of the phosphorus stereochemistry during synthesis, often employing chiral auxiliaries or catalysts. wavelifesciences.comnih.govchemrxiv.org

The following table summarizes the key analytical findings related to the diastereomers of 2-cyanoethyl phosphoramidite derivatives.

| Analytical Technique | Observation | Typical Chemical Shift/Signal | Reference |

| ³¹P NMR Spectroscopy | Two distinct signals for the two diastereomers. | ~149 ppm | magritek.com, wikipedia.org |

| High-Performance Liquid Chromatography (HPLC) | Two separated peaks corresponding to each diastereomer. | Varies with conditions | usp.org |

| Thin-Layer Chromatography (TLC) | Two distinct spots under sufficient resolution. | Varies with conditions | atdbio.com |

The 2 Cyanoethyl Group As a Phosphate Protecting Moiety

Fundamental Principles of Phosphate (B84403) Protection in Oligomer Synthesis

The chemical synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleotide monomers to a growing chain, typically anchored to a solid support. nih.govbiosearchtech.com To ensure the correct formation of the phosphodiester linkages that form the backbone of the nucleic acid, it is essential to temporarily block other reactive sites on the nucleotide building blocks. nih.gov This is achieved through the use of protecting groups. nih.gov

The key functional groups that require protection during oligonucleotide synthesis are:

The 5'-hydroxyl group of the incoming nucleotide.

The exocyclic amino groups on the nucleobases (adenine, guanine (B1146940), and cytosine). google.com

The internucleotidic phosphate group. google.comnih.gov

The 2-cyanoethyl group serves as the most common protecting group for the phosphate moiety. google.comnih.gov After the coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain, the newly formed phosphite (B83602) triester is oxidized to a more stable phosphate triester. biotage.comsigmaaldrich.com The 2-cyanoethyl group on this phosphate triester prevents unwanted side reactions at the phosphorus center during the subsequent cycles of the synthesis. biotage.comatdbio.com This protection is crucial for achieving high coupling efficiencies and minimizing the formation of impurities, thereby ensuring the synthesis of the desired full-length oligonucleotide. google.com

Mechanism of 2-Cyanoethyl Group Introduction (Phosphite-Triester Formation)

The introduction of the 2-cyanoethyl group is an integral part of the phosphoramidite coupling step in solid-phase oligonucleotide synthesis. The process begins with a nucleoside monomer where the 5'-hydroxyl group is protected (often with a dimethoxytrityl, DMT, group), the exocyclic amino groups of the base are protected, and the 3'-hydroxyl group is phosphitylated. This phosphitylating agent is typically a phosphoramidite, which contains a diisopropylamino group and a 2-cyanoethyl group attached to the phosphorus atom. twistbioscience.com

The key steps of the introduction mechanism are as follows:

Activation: The phosphoramidite monomer is activated by a weak acid, such as tetrazole or a derivative thereof. biotage.com The activator protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group. biotage.comatdbio.com

Coupling: The free 5'-hydroxyl group of the solid support-bound nucleoside attacks the activated phosphorus atom of the phosphoramidite. biotage.com This nucleophilic attack displaces the protonated diisopropylamine (B44863), forming a new phosphorus-oxygen bond and creating a phosphite triester linkage. atdbio.com

Oxidation: The newly formed phosphite triester is unstable and must be converted to a more stable phosphate triester. biotage.comsigmaaldrich.com This is achieved through an oxidation step, typically using a solution of iodine in the presence of water and pyridine. sigmaaldrich.comatdbio.com The result is a stable phosphotriester with the 2-cyanoethyl group protecting the phosphate backbone. biotage.comatdbio.com

This cycle of deprotection of the 5'-hydroxyl, coupling, and oxidation is repeated for each nucleotide added to the growing chain. sigmaaldrich.com

Mechanism of 2-Cyanoethyl Group Cleavage (Beta-Elimination)

A significant advantage of the 2-cyanoethyl protecting group is the ease and specificity of its removal under mild basic conditions. thieme-connect.de This deprotection is typically the final step in the synthesis, occurring after the full-length oligonucleotide has been assembled. biosearchtech.com The cleavage mechanism is a classic example of a base-catalyzed β-elimination reaction. biotage.comatdbio.com

The key features of the cleavage mechanism are:

Acidic Protons: The hydrogen atoms on the carbon atom adjacent (alpha) to the electron-withdrawing cyano group are highly acidic. atdbio.comsigmaaldrich.com

Base Treatment: The fully assembled oligonucleotide, still attached to the solid support, is treated with a base, most commonly concentrated ammonium (B1175870) hydroxide (B78521). biosearchtech.comatdbio.com

Elimination: The base abstracts a proton from the carbon alpha to the cyano group, leading to the formation of a carbanion. This is followed by the elimination of the phosphate group and the formation of a double bond, releasing acrylonitrile (B1666552) as a byproduct and leaving the desired phosphodiester internucleotidic linkage. atdbio.comsigmaaldrich.com

This β-elimination is highly efficient and proceeds rapidly, ensuring complete deprotection of the phosphate backbone without damaging the sensitive oligonucleotide. atdbio.com

Comparative Analysis with Alternative Phosphate Protecting Groups

While the 2-cyanoethyl group is the most widely used phosphate protecting group, several alternatives have been developed, each with its own set of characteristics. nih.govumich.edu

| Protecting Group | Deprotection Conditions | Key Features |

| 2-Cyanoethyl | Mild base (e.g., concentrated NH₄OH) biosearchtech.comatdbio.com | Standard, reliable, rapid deprotection, but generates acrylonitrile. nih.gov |

| Methyl | Strong nucleophiles (e.g., thiophenol) wikipedia.org | Used in early methods, but thiophenol is toxic and foul-smelling. atdbio.com |

| 4-[N-Methyl-N-(2,2,2-trifluoroacetyl)amino]butyl | Mild basic conditions (e.g., concentrated NH₄OH) researchgate.net | Avoids acrylonitrile formation by cyclizing upon deprotection. nih.govresearchgate.net |

| 2-(Trimethylsilyl)ethyl | Fluoride (B91410) ions (e.g., TBAF) thieme-connect.de | Offers orthogonal deprotection strategy. thieme-connect.de |

| 2-(Methylsulfonyl)ethyl (MSE) | Base-labile thieme-connect.de | Used in specific synthetic contexts. thieme-connect.de |

| o-Chlorophenyl | Used in phosphotriester chemistry. beilstein-journals.org | |

| Nitrophenethyl (Npe) | Non-nucleophilic base (e.g., DBU) umich.edu | Stable to weak acids and bases. umich.edu |

Advantages and Disadvantages of the 2-Cyanoethyl Group

The enduring popularity of the 2-cyanoethyl group stems from a favorable balance of properties.

Advantages:

Stability: It is stable to the acidic conditions required for the removal of the 5'-DMT protecting group during each cycle of synthesis. cdnsciencepub.com

Facile Cleavage: It is readily and rapidly removed under mild basic conditions, which are also typically used to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases. atdbio.comthieme-connect.de

Disadvantages:

Acrylonitrile Formation: The primary drawback is the generation of acrylonitrile as a byproduct during deprotection. nih.gov Acrylonitrile is a reactive Michael acceptor and has been shown to be a potent carcinogen capable of alkylating nucleobases, particularly thymine (B56734), which can lead to the formation of unwanted side products. google.comnih.govatdbio.com

Side Reactions: The potential for cyanoethylation of the nucleobases can affect the purity and integrity of the final oligonucleotide product. nih.gov

Orthogonal Protection Strategies Involving 2-Cyanoethyl Phosphate

Orthogonal protection strategies are crucial in complex chemical syntheses, allowing for the selective removal of one type of protecting group in the presence of others. jocpr.com In oligonucleotide synthesis, this allows for specific modifications or manipulations at different stages.

While the 2-cyanoethyl group is typically removed concurrently with other protecting groups, it can be incorporated into orthogonal schemes. For instance, it is possible to selectively remove the 2-cyanoethyl groups from the phosphate backbone while the oligonucleotide remains attached to the solid support and the base-protecting groups are still intact. This can be achieved by treating the support-bound oligonucleotide with a solution of a weak base in an organic solvent, such as 10% diethylamine (B46881) in acetonitrile (B52724). atdbio.com This strategy is useful for preventing the formation of cyanoethyl adducts with the nucleobases. atdbio.com

Furthermore, the 2-cyanoethyl group's base lability contrasts with other protecting groups that are removed under different conditions, such as acid-labile (e.g., DMT), fluoride-labile (e.g., TBDMS for 2'-hydroxyl protection in RNA synthesis), or photolabile groups. beilstein-journals.orgbiosyn.com This orthogonality is fundamental to the synthesis of modified oligonucleotides and complex nucleic acid structures. nih.govnih.gov For example, in RNA synthesis, the 2'-hydroxyl group is often protected with a silyl (B83357) group (like TBDMS) which is removed by fluoride ions, a condition to which the 2-cyanoethyl group is stable. beilstein-journals.org This allows for the specific deprotection of different parts of the molecule in a controlled sequence.

Applications in Nucleic Acid Synthesis and Modification

Solid-Phase Oligodeoxyribonucleotide (DNA) Synthesis

The automated solid-phase synthesis of DNA oligonucleotides predominantly relies on phosphoramidite (B1245037) chemistry, a highly efficient method for the sequential addition of nucleotide monomers to a growing chain attached to a solid support. twistbioscience.com In this process, the 2-cyanoethyl group is the standard choice for protecting the internucleotidic phosphate (B84403) linkage.

The phosphoramidite chemistry cycle consists of four main steps: detritylation, coupling, capping, and oxidation. During the coupling step, a phosphoramidite monomer, which has its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group and its phosphate protected by a 2-cyanoethyl group, is activated and reacts with the free 5'-hydroxyl of the support-bound nucleotide. twistbioscience.comnih.gov This reaction forms a trivalent phosphite (B83602) triester linkage. The 2-cyanoethyl group remains attached to the phosphorus atom throughout these cycles, ensuring the stability of the internucleotide linkage until the desired sequence is fully assembled. twistbioscience.com

The primary function of the 2-cyanoethyl protecting group is to prevent unwanted side reactions at the highly reactive trivalent phosphorus of the phosphite triester intermediate. nih.gov Without this protection, the phosphite triester could engage in undesirable branching reactions or other modifications that would compromise the integrity of the final oligonucleotide. The electron-withdrawing nature of the cyano group enhances the stability of the protected phosphate precursor. The mechanism of phosphoramidite activation involves protonation of the diisopropylamino group, making it a good leaving group, followed by nucleophilic attack from the 5'-hydroxyl of the growing oligonucleotide chain. oup.com The 2-cyanoethyl group ensures that this reaction proceeds cleanly without side reactions at the phosphorus center. acs.org

Once the oligonucleotide synthesis is complete, the 2-cyanoethyl groups must be removed from the phosphate backbone, along with other protecting groups on the nucleobases and the cleavage of the oligonucleotide from the solid support. glenresearch.com

The standard method for deprotection involves treatment with aqueous ammonium (B1175870) hydroxide (B78521). google.com This single step typically achieves cleavage from the support, removal of the base-protecting groups, and elimination of the 2-cyanoethyl groups from the phosphate backbone via a β-elimination mechanism. umich.edu The presence of an acidic proton on the carbon adjacent to the electron-withdrawing cyano group facilitates this rapid removal under basic conditions. nih.gov

However, a potential side reaction during this process is the cyanoethylation of the nucleobases, particularly thymine (B56734) and guanine (B1146940), by the acrylonitrile (B1666552) generated as a byproduct of the β-elimination. nih.gov To mitigate this, several alternative strategies have been developed:

Separate Deprotection: The 2-cyanoethyl groups can be removed while the oligonucleotide is still attached to the solid support by treatment with a solution of a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) in an organic solvent. nih.gov This allows for the removal of the acrylonitrile byproduct before the nucleobase protecting groups are cleaved.

Alternative Reagents: Reagents such as tert-butylamine/water or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used to accelerate deprotection and minimize side reactions. glenresearch.com

Scavengers: The addition of a scavenger, such as aniline, can trap the acrylonitrile byproduct and prevent it from reacting with the deprotected oligonucleotide. nih.gov

| Deprotection Strategy | Reagents | Key Advantages | Potential Issues |

| Standard Ammonolysis | Concentrated Ammonium Hydroxide | Simple, one-step procedure for cleavage and deprotection. | Potential for cyanoethylation of nucleobases. |

| Separate Phosphate Deprotection | DBU in Acetonitrile (B52724) | Minimizes cyanoethylation by removing acrylonitrile before base deprotection. | Requires an additional step in the workflow. |

| Alternative Amine Bases | tert-butylamine/water; AMA | Faster deprotection times and reduced side reactions. | May require optimization for specific oligonucleotides. |

| Use of Scavengers | Aniline | Effectively traps acrylonitrile byproduct. | Introduces an additional reagent that needs to be removed. |

Synthesis of Modified Oligonucleotides

The versatility of 2-cyanoethyl phosphoramidite chemistry extends beyond the synthesis of standard DNA and RNA. It is instrumental in the creation of a vast array of modified oligonucleotides, which are indispensable tools in molecular biology, diagnostics, and therapeutics. These modifications can enhance stability, alter binding affinity, or introduce novel functionalities.

Incorporation of Non-Canonical Bases and Nucleoside Analogs

The phosphoramidite method, which employs 2-cyanoethyl protection for the phosphate group, is the standard for incorporating non-canonical bases and nucleoside analogs into synthetic oligonucleotides. oup.comresearchgate.netwgtn.ac.nz This approach allows for the site-specific insertion of virtually any modified nucleoside, provided it can be converted into a stable 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite building block. researchgate.netacs.org

The synthesis of these custom phosphoramidite monomers is a critical step. For instance, the synthesis of an oligonucleotide containing N3-cyanoethylthymine (TCE) was achieved by first preparing the TCE phosphoramidite unit. This involved the N3-cyanoethylation of a protected thymidine (B127349) derivative, followed by phosphitylation with bis(diisopropylamino)(2-cyanoethoxy)phosphine to introduce the reactive phosphoramidite moiety. nih.gov This custom monomer can then be used in a standard automated DNA synthesizer alongside the canonical A, C, G, and T phosphoramidites. acs.org

A significant challenge during oligonucleotide synthesis is the potential for side reactions, including the cyanoethylation of nucleobases, particularly at the N3 position of thymine and uracil. nih.govglenresearch.com This occurs due to the acrylonitrile generated during the deprotection of the 2-cyanoethyl phosphate groups. glenresearch.combiotage.com To mitigate this, researchers have developed "fully protected" phosphoramidite building blocks where all reactive sites on the nucleobases are masked, thereby preventing unwanted modifications. researchgate.netnih.gov

Synthesis of Phosphorothioate (B77711) Analogues

Phosphorothioate oligonucleotides, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are a crucial class of therapeutic nucleic acid analogs. The 2-cyanoethyl phosphoramidite method is central to their synthesis. oup.comcapes.gov.br The process involves a standard coupling cycle using 2-cyanoethyl phosphoramidite monomers. However, the subsequent oxidation step is replaced by a sulfurization step. mdpi.com

This sulfurization converts the unstable phosphite triester intermediate into a more stable phosphorothioate triester. oup.com The 2-cyanoethyl group remains attached to the phosphorus during this step, protecting it until the final deprotection stage. Common sulfurizing agents include 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT). chemrxiv.org

Following the completion of the oligonucleotide chain assembly, the 2-cyanoethyl groups are removed from the phosphorothioate backbone, typically using a strong base like aqueous ammonia (B1221849) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comgoogle.com This final step yields the desired phosphorothioate oligonucleotide. The efficiency of each step—coupling, capping, and sulfurization—is critical, as imperfections can lead to the formation of deletion impurities (n-1 mers). oup.comcapes.gov.br

Applications in Locked Nucleic Acid (LNA) Synthesis

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue that contains a methylene (B1212753) bridge connecting the 2'-oxygen of the ribose with the 4'-carbon. This "locked" conformation significantly enhances the binding affinity and stability of oligonucleotides. The synthesis of LNA oligonucleotides relies heavily on the use of LNA phosphoramidite monomers where the phosphate is protected by a 2-cyanoethyl group. ku.dkthieme-connect.de

The preparation of these LNA phosphoramidite building blocks is a key step. It involves the phosphitylation of the 3'-hydroxyl group of a protected LNA monomer. thieme-connect.de A common and efficient method uses 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite as the phosphitylating agent in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI). ku.dkgoogle.comgoogle.com This approach has been shown to be high-yielding and scalable, avoiding side reactions often seen with other phosphitylating agents like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. google.comgoogle.com

Once synthesized, these 2-cyanoethyl protected LNA phosphoramidites are incorporated into oligonucleotides using standard automated DNA/RNA synthesizers following the β-cyanoethyl phosphoramidite chemistry protocol. nih.gov The 2-cyanoethyl group serves its conventional role of protecting the phosphite triester intermediate during the synthesis cycles, and it is removed during the final deprotection step to yield the stable LNA oligonucleotide. thieme-connect.de

| LNA Monomer | Phosphitylation Reagent | Activator | Reported Yield |

|---|---|---|---|

| oxy-β-D-ribo-LNA | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | Diisopropylethylamine | Low (58-73%) google.com |

| Various LNA Nucleosides | 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite | 4,5-Dicyanoimidazole (DCI) | High google.comgoogle.com |

5'-Terminal Phosphorylation and Other Functionalizations

Introducing a phosphate group at the 5'-terminus of a synthetic oligonucleotide is essential for many biological applications, such as enzymatic ligation and gene construction. biosearchtech.comidtdna.com Chemical phosphorylation using specialized phosphoramidite reagents is a common and efficient method to achieve this modification directly on the solid-phase synthesizer.

These phosphorylating reagents are typically structured with a dimethoxytrityl (DMT) group, a linker arm, and a 2-cyanoethyl-protected phosphoramidite moiety. biosearchtech.commetkinenchemistry.comresearchgate.net One such reagent is [3-(4,4'-Dimethoxytrityloxy)-2,2-dicarboxyethyl]propyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite. metkinenchemistry.com This reagent is added as the final building block in the oligonucleotide synthesis sequence. The DMT group allows for the purification of the full-length, 5'-phosphorylated oligonucleotide using standard reverse-phase techniques. researchgate.netglenresearch.com

After synthesis and purification, the oligonucleotide is treated with aqueous ammonia. This single step cleaves the oligo from the solid support, removes the protecting groups from the nucleobases, and, crucially, eliminates the 2-cyanoethyl group from the newly installed 5'-phosphate via β-elimination. researchgate.netglenresearch.comglenresearch.com A final treatment with acid removes the DMT group, yielding the desired 5'-monophosphate oligonucleotide. glenresearch.comglenresearch.com This strategy provides a streamlined alternative to enzymatic phosphorylation. researchgate.net

| Phosphorylating Reagent Class | Key Structural Features | Deprotection Steps |

|---|---|---|

| Chemical Phosphorylation Reagent (CPR) II | DMT group, linker arm, 2-cyanoethyl phosphoramidite glenresearch.comglenresearch.com | 1. Aqueous ammonia (removes cyanoethyl group) 2. Aqueous acid (removes DMT group) glenresearch.com |

| 2-(4,4'-Dimethoxytrityloxy)ethylsulfonyl]ethyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite | DMT group, sulfonylethyl linker, 2-cyanoethyl phosphoramidite glenresearch.com | 1. Base treatment (e.g., DBU) to remove cyanoethyl groups 2. Ammonia cleavage 3. Acid treatment (removes DMT) glenresearch.com |

Development of 2'-O-Cyanoethylated RNA Analogs

Modification of the 2'-hydroxyl group of ribonucleosides is a key strategy for enhancing the properties of RNA oligonucleotides, such as increasing nuclease resistance and improving binding affinity. nih.gov The 2'-O-cyanoethyl (-OCH2CH2CN) group is one such modification that has been developed for this purpose. nih.govoup.com

The synthesis of 2'-O-cyanoethylated RNA analogs is accomplished using the solid-phase phosphoramidite method. nih.gov This requires the prior synthesis of the corresponding 2'-O-cyanoethylated ribonucleoside 3'-(2-cyanoethyl N,N-diisopropyl)phosphoramidite building blocks. nih.govumich.edu In these monomers, one cyanoethyl group serves as the protecting group for the 2'-hydroxyl position, while a second, distinct 2-cyanoethyl group protects the 3'-phosphoramidite. nih.govumich.edu

These custom phosphoramidites are then used in an automated synthesizer to assemble the desired RNA sequence. nih.gov The 2-cyanoethyl group on the phosphate backbone serves its standard role and is removed during the final basic deprotection step. umich.edu Interestingly, the 2'-O-cyanoethyl group can also be removed to yield natural RNA, providing a novel RNA synthesis strategy where it acts as a temporary 2'-hydroxyl protecting group. oup.comnih.gov This removal is achieved through the reverse reaction of the Michael addition of alcohols with acrylonitrile. oup.comnih.gov

Mechanistic Investigations of Side Reactions in Oligonucleotide Synthesis

Formation of 2-Cyanoethyl Adducts with Nucleobases (e.g., Thymine (B56734), Cytosine)

A significant side reaction involves the formation of covalent adducts between the nucleobases of the oligonucleotide and the 2-cyanoethyl moiety. This reaction does not occur directly with the 2-cyanoethyl phosphate (B84403) group itself, but rather with its byproduct, acrylonitrile (B1666552), which is generated during the deprotection step. atdbio.combiotage.com The deprotection of the 2-cyanoethyl group from the internucleosidic phosphate backbone proceeds via a β-elimination reaction under the strong basic conditions of the final cleavage and deprotection step, typically using concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com This elimination releases acrylonitrile, a highly reactive Michael acceptor. atdbio.combiotage.com

Under these basic conditions, acrylonitrile can react with the nucleophilic centers on the heterocyclic bases of the oligonucleotide. wikipedia.org Thymine is particularly susceptible to this modification, where acrylonitrile adds to the N3-position to form an N3-(2-cyanoethyl)thymine adduct. atdbio.comresearchgate.net This creates an impurity with a mass increase of 53 Da compared to the desired full-length product. researchgate.net While thymine is the most frequently cited example, other nucleobases can also be modified. Studies have shown the formation of carboxyethyl adducts of adenine (B156593) and cytosine, which result from the initial cyanoethylation followed by the hydrolysis of the nitrile group to a carboxylic acid. nih.govnih.gov The reaction with calf thymus DNA has been shown to produce various adducts, including 3-(2-cyanoethyl)thymine and adducts of guanine (B1146940), adenine, and cytosine. nih.gov

The formation of these adducts represents a critical challenge in producing high-purity oligonucleotides, as the modified strands are often difficult to separate from the target sequence using standard purification techniques like HPLC. researchgate.netnih.gov

Table 1: Common 2-Cyanoethyl Related Adducts

| Nucleobase | Adduct Type | Position of Modification | Reference |

|---|---|---|---|

| Thymine | Cyanoethyl | N3 | atdbio.comresearchgate.net |

| Guanine | Cyanoethyl | N7 | nih.govnih.gov |

| Adenine | Carboxyethyl (from cyanoethyl precursor) | N1, N6 | nih.govnih.gov |

Strategies for Adduct Mitigation and Prevention

Given the detrimental impact of nucleobase adducts on oligonucleotide purity, several strategies have been developed to mitigate their formation. The primary goal of these methods is to prevent the interaction between the nucleobases and the acrylonitrile byproduct.

A widely adopted and effective strategy involves a two-step deprotection process that separates the removal of the phosphate protecting group from the cleavage of the oligonucleotide from the solid support and deprotection of the nucleobases. atdbio.comwikipedia.org In this approach, the support-bound oligonucleotide is first treated with a mild base in an organic solvent. atdbio.com This treatment selectively removes the 2-cyanoethyl groups from the phosphate backbone. wikipedia.orgbiotage.com The resulting acrylonitrile and the deprotection solution are then washed away from the solid support. researchgate.net Subsequently, the standard strong base (e.g., ammonium hydroxide) is used to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases. Because the acrylonitrile has already been removed, the potential for adduct formation during this second, strongly basic step is eliminated. atdbio.comresearchgate.net

Table 2: Adduct Mitigation Strategies

| Strategy | Description | Reagents | Reference |

|---|---|---|---|

| Two-Step Deprotection | The 2-cyanoethyl groups are removed from the support-bound oligonucleotide prior to cleavage and base deprotection. | 1. Weak base in organic solvent (e.g., 10% diethylamine (B46881) in acetonitrile (B52724) or 50% triethylamine (B128534) in acetonitrile). 2. Strong base (e.g., aqueous ammonia). | atdbio.comwikipedia.orgresearchgate.net |

This pre-treatment effectively prevents the formation of 2-cyanoethyl adducts. atdbio.com Another approach involves the use of scavengers. For instance, replacing a single-step ammonia (B1221849) treatment with a more nucleophilic base, such as methylamine (B109427), can serve to trap the acrylonitrile as it is formed, thus preventing its reaction with the oligonucleotide. researchgate.net Optimization of the on-column removal of the cyanoethyl group is a key manufacturing consideration to minimize these impurities. nih.govresearchgate.net

Byproduct Formation (Acrylonitrile) and its Implications for Synthesis Purity

The 2-cyanoethyl group is favored in phosphoramidite (B1245037) chemistry because of its stability during the synthesis cycles and its lability under specific basic conditions. atdbio.com The removal occurs through a β-elimination mechanism, driven by the acidity of the protons on the carbon atom adjacent to the electron-withdrawing cyano group. atdbio.com This reaction rapidly and efficiently deprotects the internucleosidic phosphate linkages.

However, the unavoidable formation of acrylonitrile as a byproduct of this deprotection is a major source of impurities in oligonucleotide synthesis. atdbio.combiotage.com Acrylonitrile is a well-known Michael acceptor, meaning it readily undergoes conjugate addition with nucleophiles, such as the ring nitrogens of nucleobases. atdbio.combiotage.com The presence of these acrylonitrile-derived adducts reduces the yield of the desired full-length product and complicates the purification process. sigmaaldrich.com

The generation of impurities such as N3-cyanoethylthymine results in a final product that is a mixture of the target oligonucleotide and various modified sequences. researchgate.netnih.gov These impurities cannot always be effectively removed by standard purification methods like desalting or even more stringent techniques like reverse-phase HPLC, as the adduct-containing oligonucleotides may have chromatographic properties very similar to the unmodified, full-length sequence. researchgate.netsigmaaldrich.com Therefore, preventing the formation of these byproducts in the first place is crucial for obtaining high-purity oligonucleotides suitable for demanding applications in research, diagnostics, and therapeutics. researchgate.netsigmaaldrich.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Cyanoethyl phosphate |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite |

| 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite |

| Acetic acid |

| Acetic anhydride |

| Acetonitrile |

| Acrylonitrile |

| Adenine |

| Ammonium hydroxide |

| Cytosine |

| Diethylamine |

| Diisopropylethylamine |

| Guanine |

| Methylamine |

| Pyridine |

| Tetrazole |

| Thiophenol |

| Thymine |

| Triethylamine |

Advanced Methodologies and Innovative Applications

Synthesis of Complex Phosphate (B84403) Esters

The 2-cyanoethyl phosphate reagent has been instrumental in the synthesis of a variety of structurally complex and biologically significant phosphate esters. Its application allows for the phosphorylation of sterically hindered or sensitive hydroxyl groups, which is often a challenge with other phosphorylating agents.

Phosphocitrate (B1208610): The chemical synthesis of phosphocitrate (PC), a potent inhibitor of calcium salt crystallization, has been achieved by condensing this compound (CEP) with triethyl citrate, followed by alkaline hydrolysis to remove the cyanoethyl and ethyl protecting groups. utas.edu.auacs.org This method was also adapted for the synthesis of N-phospho-2-amino tricarballylate (B1239880) (PAT), an analogue of phosphocitrate, by coupling this compound with trimethyl 2-amino tricarballylate. utas.edu.au The choice of CEP is advantageous as it facilitates the preparation of radiolabeled [³²P]-PC from [³²P]-inorganic phosphate, which is crucial for metabolic and mechanistic studies. utas.edu.au

Inositol (B14025) Phosphates: Inositol phosphates are critical second messengers in cellular signaling pathways. medlink.comresearchgate.net While various synthetic strategies exist for these complex molecules, phosphorylation remains a key step. nih.govunicamp.br The principles of using protecting groups like 2-cyanoethyl are fundamental in the multi-step synthesis of specific inositol phosphate isomers, allowing for selective phosphorylation of the multiple hydroxyl groups on the inositol ring. nih.gov

Phosphorylated Steroids: The phosphorylation of steroids is a key strategy for improving their aqueous solubility and modifying their biological activity. The general methodology involving this compound can be applied to the hydroxyl groups of various steroid scaffolds, followed by deprotection to yield the desired steroid phosphate.

Cordycepin (B1669437) Monophosphate: A straightforward chemical synthesis for cordycepin monophosphate involves the treatment of cordycepin with this compound in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). umich.eduumich.edu The reaction is followed by alkaline hydrolysis to remove the 2-cyanoethyl group, yielding the desired monophosphate. umich.eduumich.edu This method successfully phosphorylates the primary hydroxyl group on the sugar moiety of cordycepin. umich.edu

| Complex Phosphate Ester | Precursor | Phosphorylating Agent | Key Methodological Feature | Resulting Product | Citations |

| Phosphocitrate (PC) | Triethyl citrate | This compound (CEP) | Condensation followed by alkaline hydrolysis. utas.edu.au | Phosphocitrate | utas.edu.auacs.org |

| N-phospho-2-amino tricarballylate (PAT) | Trimethyl 2-amino tricarballylate | This compound (CEP) | Coupling followed by alkaline hydrolysis. utas.edu.au | PAT | utas.edu.au |

| Cordycepin Monophosphate | Cordycepin | This compound (CEP) & DCC | DCC-mediated coupling and subsequent alkaline hydrolysis. umich.edu | Cordycepin 5'-monophosphate | umich.eduumich.edu |

Preparation of Phosphorylated Biomolecules beyond Nucleotides

The application of 2-cyanoethyl-based phosphitylating reagents, notably 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, has expanded beyond nucleotide chemistry to the synthesis of other classes of phosphorylated biomolecules. uow.edu.au This reagent is valued for its stability and effectiveness in creating phosphotriester linkages under mild conditions. uow.edu.au

Nucleoside Carbohydrate Conjugates: These conjugates are important for various therapeutic and diagnostic applications. The phosphitylating reagent 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite is widely used for coupling carbohydrates to nucleosides via phosphotriester linkages. uow.edu.augoogle.com

Phospholipids: Synthesis of specialized phospholipids, including ether and thioether phospholipid conjugates of anti-HIV nucleosides, utilizes phosphorylation strategies where the 2-cyanoethyl group serves as a reliable phosphate protection. uow.edu.auacs.org The synthesis of phospholipid prodrugs often involves the use of 2-cyanoethyl as a protecting group for the phosphate moiety during the assembly of the molecule. nih.govacs.org

Glycopeptides: The synthesis of glycopeptides, which are vital for studying protein glycosylation and its role in immunology, presents significant synthetic challenges. nih.gov Phosphitylating reagents like 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite are employed to phosphorylate these complex molecules, enabling the creation of phosphoglycopeptides. uow.edu.au

Development of Nucleotide Analogs with 2-Cyanoethyl Modifications

The 2-cyanoethyl group plays a dual role in the chemistry of nucleotide analogs. It is the most common protecting group for the phosphate/phosphonate (B1237965) moiety during synthesis, but it can also be incorporated as a stable modification in the final molecule to alter its properties.

Phosphate Protection in Oligonucleotide Synthesis: The 2-cyanoethyl group is the standard choice for protecting the phosphorus atom in phosphoramidite (B1245037) building blocks used for automated solid-phase DNA and RNA synthesis. oup.comnih.govnih.gov Its stability during the synthetic cycles and its facile removal with a mild base like DBU or ammonia (B1221849) are key to the high efficiency and yield of modern oligonucleotide synthesis. oup.comrsc.org

2'-O-Cyanoethylated RNA Analogs: In addition to phosphate protection, the 2-cyanoethyl group can be attached to the 2'-hydroxyl group of the ribose sugar to create 2'-O-cyanoethylated RNA analogs. nih.gov This modification enhances the stability of the RNA molecule, improves its binding affinity to complementary strands, and confers resistance to degradation by cellular nucleases. nih.gov

Synthesis of Nucleoside Polyphosphates: A general method for elongating the oligophosphate chain of nucleotides involves using cyanoethyl (CE) phosphorimidazolides. amazonaws.comresearchgate.net For instance, a nucleoside monophosphate can be reacted with the P-imidazolide derivative of this compound to form a diphosphate (B83284) with a terminal cyanoethyl group. amazonaws.comumich.edu This intermediate, such as Uridine 5'-(2-cyanoethyl)-tetraphosphate, can be further manipulated or deprotected to yield the desired nucleotide polyphosphate. amazonaws.com

Applications in Chemical Biology Probes and Enzyme Interaction Studies

The strategic use of this compound chemistry has enabled the synthesis of specialized molecular probes for studying complex biological processes at the molecular level.

To investigate the interactions between proteins and phosphorylated ligands, researchers require precisely synthesized molecular probes. The synthesis of photolabile mono- and di-valent α-D-mannoside-6-phosphates, designed as chemical modifying probes for mannose-6-phosphate (B13060355) receptors, was accomplished using this compound chemistry. acs.org These probes allow for photo-induced cross-linking, enabling the identification and characterization of binding partners and the study of the molecular mechanisms of recognition.

Chemically modified oligonucleotides are essential tools for studying and modulating the activity of enzymes that interact with nucleic acids.

The 2-cyanoethyl phosphoramidite method is fundamental to synthesizing oligonucleotides with modified backbones, such as phosphorothioates or constrained phosphonate linkages. nih.gov These modifications can alter the structural and electrostatic properties of the oligonucleotide, thereby impacting its interaction with enzymes like RNase H or the RNA-induced Silencing Complex (RISC) and modulating their activity. nih.gov

Cordycepin analogues of the biological effector 2-5A (ppp5'A2'p5'A2'p5'A) have been synthesized from cordycepin 5'-monophosphate. nih.gov These analogues, which lack the 3'-hydroxyl groups, were found to bind to the 2-5A-dependent endoribonuclease but were incapable of activating it. nih.gov This demonstrates their function as antagonists, effectively blocking the action of the native 2-5A and allowing researchers to probe the structural requirements for enzyme activation. nih.gov

Microwave-Assisted Synthetic Procedures

A significant innovation in the application of 2-cyanoethyl chemistry is the use of microwave irradiation to accelerate synthetic procedures. Conventional methods for phosphorylation and the formation of pyrophosphate bonds can be slow, often requiring long reaction times.

Microwave-assisted synthesis has been shown to dramatically reduce the time required for the elongation of nucleoside oligophosphate chains using cyanoethyl phosphorimidazolides. amazonaws.comresearchgate.net For example, reactions that might take hours or days under standard conditions can be completed in minutes with high conversion rates. amazonaws.comresearchgate.net Similarly, the phosphitylation of nucleosides and their analogs using reagents like 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite is significantly accelerated by microwave heating, providing DNA and RNA phosphoramidites in 10-15 minutes with yields ranging from 40% to 90%. nih.gov This rapid and efficient approach is not only time-saving but can also improve yields and reduce the degradation of sensitive substrates. nih.gov

| Reaction Type | Reagents | Conventional Time | Microwave Time | Key Advantage | Citations |

| Nucleotide Polyphosphate Synthesis | Nucleoside Monophosphate + Cyanoethyl Phosphorimidazolide | Hours to Days | 15-30 minutes | Significant acceleration of pyrophosphate bond formation. amazonaws.com | amazonaws.comresearchgate.net |

| Nucleoside Phosphitylation | Nucleoside + 2-cyanoethyl phosphitylating agent | Several Hours | 10-15 minutes | Rapid synthesis of phosphoramidite building blocks with high yields. nih.gov | nih.gov |

Analytical Methodologies for Characterization of Products Synthesized with 2 Cyanoethyl Phosphate Reagents

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods provide detailed structural information and confirm the molecular weight of the synthesized oligonucleotides.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the characterization of synthetic oligonucleotides. Both proton (¹H) and phosphorus-31 (³¹P) NMR are utilized to provide comprehensive structural details and assess purity.

¹H NMR spectroscopy is used to confirm the presence of expected proton signals from the nucleobases, the sugar moieties, and the protecting groups. The chemical shifts and coupling constants of the anomeric protons (H1') and base protons can be used to verify the sequence and conformation of the oligonucleotide. nih.govchemrxiv.org For example, distinct spectral regions correspond to different chemical groups, with sugar and thymidine (B127349) methyl protons typically resonating between 0 and 5.5 ppm, H1' and H5 protons around 6 ppm, and aromatic protons of the nucleobases between 7 and 8.5 ppm. chemrxiv.org

³¹P NMR spectroscopy is particularly valuable for analyzing the phosphodiester backbone of oligonucleotides. It can distinguish between different phosphorus environments, such as phosphodiester, phosphorothioate (B77711), and phosphite (B83602) triester linkages. intertek.comoup.com This technique can also be used to assess the efficiency of the oxidation step in solid-phase synthesis and to detect the presence of phosphate-related impurities. oup.comusp.org The chemical shift of the phosphorus atom is sensitive to its oxidation state and the presence of protecting groups like the 2-cyanoethyl group. oup.com

Interactive Data Table: Representative ¹H and ³¹P NMR Chemical Shifts for Synthetic Oligonucleotides

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Information Provided |

| ¹H | Aromatic (A, G, C, T/U) | 7.0 - 8.5 | Base composition and integrity |

| ¹H | Anomeric (H1') | 5.5 - 6.5 | Sugar conformation and sequence |

| ¹H | Sugar (H2', H3', H4', H5', H5'') | 3.5 - 5.0 | Sugar pucker and backbone structure |

| ¹H | Methyl (Thymine) | 1.5 - 2.0 | Presence of thymine (B56734) residues |

| ³¹P | Phosphodiester Linkage | -1 to 1 | Integrity of the phosphate (B84403) backbone |

| ³¹P | Phosphorothioate Linkage | 55 - 60 | Presence of phosphorothioate modification |

| ³¹P | H-phosphonate | 5 - 15 | Incomplete oxidation |

| ³¹P | Phosphoramidite (B1245037) | 140 - 150 | Starting material or unreacted monomer |

Mass Spectrometry (MS) is an essential technique for the precise determination of the molecular weight of synthesized oligonucleotides, thereby confirming their identity. colby.edunih.gov It is also highly effective in identifying impurities, such as failure sequences (n-1, n-2), deletion sequences, and products with incomplete deprotection. intertek.comidtdna.com The two most common ionization techniques used for oligonucleotide analysis are:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This method is well-suited for the rapid analysis of a large number of samples and can provide accurate molecular weight information for oligonucleotides up to approximately 50 nucleotides in length. nih.gov

Electrospray Ionization (ESI) MS: ESI-MS is particularly useful for the analysis of larger oligonucleotides and can be readily coupled with liquid chromatography (LC-MS) for online separation and characterization of complex mixtures. colby.eduidtdna.com This technique often produces a series of multiply charged ions, from which the molecular weight of the intact oligonucleotide can be accurately calculated.

Incomplete removal of protecting groups from the phosphoramidite chemistry can be detected by mass spectrometry. For instance, the benzoyl protecting group on adenine (B156593) and cytosine adds 104 daltons, while the isobutyryl group on guanine (B1146940) adds 70 daltons. colby.edu

Chromatographic Separation and Purification (e.g., High-Performance Liquid Chromatography, Ion-Exchange Chromatography)

Chromatographic techniques are indispensable for the purification of the target oligonucleotide from the crude synthetic mixture and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of synthetic oligonucleotides. thermofisher.com Two primary modes of HPLC are employed:

Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. sigmaaldrich.com The presence of the 5'-dimethoxytrityl (DMT) group, which is highly hydrophobic, allows for the efficient separation of the full-length, DMT-on product from shorter, DMT-off failure sequences. sigmaaldrich.com RP-HPLC is also effective for purifying oligonucleotides with hydrophobic modifications, such as dyes. mz-at.de However, the resolution of RP-HPLC tends to decrease as the length of the oligonucleotide increases. sigmaaldrich.com

Ion-Exchange HPLC (IEX-HPLC): IEX-HPLC separates oligonucleotides based on the negative charge of their phosphodiester backbone. elementlabsolutions.com The number of phosphate groups is directly proportional to the length of the oligonucleotide, allowing for excellent separation based on size. researchgate.net Anion-exchange chromatography is particularly useful for resolving oligonucleotides with significant secondary structure, as separations can be performed under denaturing conditions (e.g., high pH) to disrupt hydrogen bonding. sigmaaldrich.comelementlabsolutions.com

Interactive Data Table: Comparison of HPLC Methods for Oligonucleotide Analysis

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IEX-HPLC) |

| Principle of Separation | Hydrophobicity | Charge (number of phosphate groups) |

| Stationary Phase | C8 or C18 alkyl chains | Quaternary ammonium (B1175870) or other positively charged groups |

| Mobile Phase | Acetonitrile (B52724) gradient with an ion-pairing agent (e.g., TEAA) | Salt gradient (e.g., NaCl, NaClO₄) in a buffered solution |

| Typical Application | Purification of DMT-on oligonucleotides, analysis of hydrophobic modifications. sigmaaldrich.com | High-resolution separation of oligonucleotides by length, purification of sequences with secondary structure. elementlabsolutions.com |

| Advantages | Good for separating full-length product from failure sequences. | Excellent resolution based on oligonucleotide length. researchgate.net |

| Limitations | Decreased resolution for longer oligonucleotides (>50 bases). sigmaaldrich.com | Not suitable for separating oligonucleotides of the same length with different modifications that do not alter the charge. |

Ion-Exchange Chromatography (IEC) , as implemented in HPLC, is a powerful technique for the purification of oligonucleotides due to its high loading capacity and resolving power. nih.gov This method is readily scalable for large-scale purification of therapeutic oligonucleotides. researchgate.netnih.gov

Efficiency Assessment Techniques (e.g., Dimethoxytrityl (DMT) Cation Quantitation)

Monitoring the efficiency of each coupling step during solid-phase oligonucleotide synthesis is crucial for obtaining a high yield of the full-length product.

Dimethoxytrityl (DMT) Cation Quantitation is a standard in-process control method used to determine the stepwise coupling efficiency. thermofisher.comthermofisher.com The 5'-hydroxyl group of the growing oligonucleotide chain is protected by a DMT group, which is removed at the beginning of each coupling cycle by treatment with an acid. biotage.comumich.edu The released DMT cation has a characteristic orange color and a strong absorbance at approximately 498 nm. thermofisher.combiotage.com

By measuring the absorbance of the DMT cation released at each step, the efficiency of the preceding coupling reaction can be calculated. biotage.com A high and consistent coupling efficiency (typically >98%) is indicative of a successful synthesis. thermofisher.com This assay is a valuable diagnostic tool for troubleshooting issues with reagents or the synthesizer. thermofisher.comthermofisher.com However, it is an indirect measure of synthesis efficiency, and final product quality should be confirmed by other analytical methods like HPLC or mass spectrometry. thermofisher.comthermofisher.com

Interactive Data Table: Interpreting DMT Cation Assay Results

| Coupling Efficiency (%) | Overall Yield of a 20-mer Oligonucleotide (%) | Implication |

| 99.5 | 90.5 | High-quality synthesis |

| 99.0 | 81.8 | Good synthesis |

| 98.0 | 66.8 | Acceptable synthesis, may require more rigorous purification |

| 95.0 | 35.8 | Poor synthesis, likely issues with reagents or protocol |

| 90.0 | 12.2 | Failed synthesis |

Future Perspectives in 2 Cyanoethyl Phosphate Mediated Synthesis

Development of More Stable and Efficient Reagents for Phosphorylation

The traditional phosphoramidite (B1245037) reagents, while highly successful, can be sensitive to moisture and require careful handling. entegris.com The future of phosphorylation chemistry is moving towards the development of reagents that are more stable under ambient conditions, yet highly reactive, to improve efficiency and simplify synthetic protocols.

Recent research has focused on P(V)-based reagents as stable and versatile precursors for phosphorylation. For instance, a method for the direct, redox-neutral halogenation of various phosphate (B84403) sources, including orthophosphates and pyrophosphoric acid, has been developed to generate solid P(V)-X reagents like [TBA][PO₂Cl₂] (tetrabutylammonium dichlorophosphate). nih.gov These solid reagents are significantly more stable in air compared to conventional liquid phosphate halides such as POCl₃, offering practical advantages for storage and handling. nih.gov This strategy allows for the efficient synthesis of a variety of organophosphorus compounds under mild conditions. nih.gov

Another avenue of research involves creating specialized reagents for challenging phosphorylations, such as those required for producing stable analogues of phosphorylated proteins. researchgate.net For example, stable analogues of phosphohistidine (B1677714) have been synthesized to facilitate the study of protein N-phosphorylation. researchgate.net These efforts highlight a trend towards designing reagents tailored for specific, complex applications beyond standard oligonucleotide synthesis. The development of such novel reagents is crucial for advancing fields like chemical biology where well-characterized, stable phosphorylated molecules are essential. researchgate.net

The ultimate goal is to build a toolkit of phosphorylating agents that offer a range of reactivities and stabilities, allowing chemists to select the optimal reagent for a specific synthetic challenge, much like the variety of phosphoramidites currently available for oligonucleotide synthesis. entegris.com

Innovations in Deprotection Strategies for Enhanced Product Purity

A significant challenge in synthesis utilizing 2-cyanoethyl phosphate protection is the potential for side reactions during deprotection. The standard method for removing the 2-cyanoethyl group involves a β-elimination reaction under basic conditions, typically using aqueous ammonia (B1221849). atdbio.com This process releases acrylonitrile (B1666552) as a byproduct, which can subsequently react with nucleobases (particularly thymine (B56734) and uracil) in the newly synthesized oligonucleotide, leading to N³-cyanoethylated impurities. nih.gov These impurities can compromise the biological activity and safety of oligonucleotide-based therapeutics.

To mitigate this issue, research is focused on two main strategies: modifying the deprotection protocol and developing alternative protecting groups.

Innovations in Deprotection Protocols:

Mild and "Ultra-Mild" Conditions: To deprotect sensitive oligonucleotides, such as those containing modified bases or dyes, milder deprotection reagents are employed. glenresearch.com These include solutions like potassium carbonate in methanol (B129727) or t-butylamine/water mixtures, which can effectively remove the protecting groups while minimizing degradation of the desired product. glenresearch.com "Ultra-UltraMild" approaches combine specialized monomers with deprotection solutions containing reagents like diisopropylamine (B44863) and β-mercaptoethanol in methanol for extremely gentle conditions. glenresearch.com

Scavengers: The addition of scavengers to the deprotection solution can trap the acrylonitrile byproduct before it reacts with the oligonucleotide. Nitromethane has been shown to efficiently suppress the formation of N³-cyanoethylthymidine. nih.gov Another approach involves using piperazine (B1678402) during the deprotection step, which not only scavenges acrylonitrile but can also allow the phosphate deprotection and the cleavage from the solid support to be combined into a single, faster step. researchgate.net

Alternative Bases: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been explored for the selective removal of the 2-cyanoethyl group under non-aqueous conditions, which can be advantageous for the synthesis of sensitive molecules where aqueous bases would cause degradation. nih.gov

Alternative Phosphate Protecting Groups: A more fundamental approach to preventing side reactions is to replace the 2-cyanoethyl group entirely with a protecting group that does not generate reactive byproducts upon cleavage. The 4-[N-methyl-N-(2,2,2-trifluoroacetyl)amino]butyl group has been developed as an alternative. researchgate.net Upon deprotection with concentrated ammonium (B1175870) hydroxide (B78521), this group undergoes a rapid cyclodeesterification to produce the deprotected phosphate and N-methylpyrrolidine, a non-reactive byproduct, thereby completely preventing nucleobase alkylation. researchgate.net

These innovations are critical for enhancing the purity of synthetic oligonucleotides, which is a key requirement for therapeutic applications.

Expanding the Scope of Synthetic Applications in Chemical Research

While this compound-mediated synthesis is most famously associated with DNA and RNA oligonucleotides, the underlying principles and evolving technologies are being applied to a much broader range of chemical research. jocpr.com The ability to precisely introduce phosphate groups is fundamental to synthesizing biologically active molecules and molecular probes.

Future applications are expanding into several key areas:

Synthesis of Modified Oligonucleotides: There is a growing demand for oligonucleotides modified with fluorescent dyes, quenchers, amino linkers, or other functional groups for use in diagnostics, molecular biology, and as therapeutic agents (e.g., antisense oligonucleotides and siRNAs). creative-biolabs.commdpi.com The development of milder deprotection strategies is essential for the successful synthesis of these often base-labile molecules. mdpi.com

Phosphopeptide and Phosphoprotein Synthesis: Phosphorylation is a key post-translational modification that regulates protein function. creative-biolabs.com The chemical synthesis of phosphopeptides and even entire phosphoproteins is a powerful tool for studying cellular signaling pathways. The development of more stable and selective phosphorylating reagents is critical for tackling the complexity of protein synthesis.

Synthesis of Nucleotide Analogues and Prodrugs: this compound chemistry is used to synthesize nucleotide analogues that can act as inhibitors of enzymes like thymidylate synthase, which are targets for anticancer and antimicrobial drugs. acs.org Furthermore, phosphate and phosphonate (B1237965) prodrugs are a common strategy to improve the bioavailability of pharmaceuticals. Efficient and scalable phosphorylation methods are crucial for the development of these therapeutics.

Metabolomics and Chemical Biology: Synthesizing phosphorylated metabolites and their analogues provides chemical standards and probes to investigate metabolic pathways and enzyme mechanisms. The precision offered by modern phosphorylation chemistry allows researchers to create specific tools to explore complex biological systems.

The continuous improvement of reagents and methods originally developed for oligonucleotide synthesis is thus expanding the frontiers of what is synthetically possible, enabling researchers to construct increasingly complex and sensitive molecules for a wide range of applications in medicine and biology. jocpr.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-cyanoethyl phosphate to minimize hydrolysis during reaction conditions?

- Methodological Answer : Synthesis optimization should focus on controlling reaction pH (neutral to slightly acidic) and temperature (4–25°C). Use inert atmospheres (e.g., nitrogen) to reduce oxidative degradation. Monitor reaction progress via spectrophotometric analysis of phosphate intermediates, as described in phosphate quantification protocols using standard curves and regression analysis . Validate purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

- Methodological Answer :

- Step 1 : Prepare a standard curve using known concentrations of this compound. Measure absorbance at 820 nm (molybdenum-blue method) and use Microsoft Excel’s LINEST function to calculate the regression line (slope, intercept, R²) .

- Step 2 : For biological samples, employ solid-phase extraction (SPE) to isolate the compound before analysis.

- Step 3 : Calculate concentrations using the regression equation, reporting values as mg/L or ppm. Include 95% confidence intervals for replicate measurements .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C (short-term), -20°C (long-term).

- pH : Neutral buffers (e.g., Tris-HCl, pH 7.4) to prevent hydrolysis.

- Light : Store in amber vials to avoid photodegradation.

Periodically analyze stability via UV-Vis spectroscopy and compare degradation rates to literature data on structurally similar phosphates .

Advanced Research Questions

Q. What mechanistic role does the cyanoethyl group play in phosphorylation reactions involving this compound?

- Methodological Answer :

- Hypothesis Testing : Use P NMR spectroscopy to track phosphate group transfer kinetics. Compare reaction rates with analogs (e.g., methyl or ethyl phosphates).

- Computational Modeling : Perform density functional theory (DFT) calculations to evaluate electron-withdrawing effects of the cyanoethyl group on reaction intermediates.

- Experimental Validation : Synthesize deuterated or C-labeled derivatives to study isotopic effects on reaction pathways .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., Gibbs free energy) for this compound hydrolysis?

- Methodological Answer :

- Data Quality Assessment : Apply the EPA’s reliability metrics (e.g., method objectivity, database credibility) to evaluate conflicting studies. Prioritize peer-reviewed datasets from repositories like NIST or PubChem .

- Reproducibility Testing : Replicate hydrolysis experiments under standardized conditions (25°C, pH 7.0). Use calorimetry to measure enthalpy changes and cross-validate with computational models.

- Statistical Analysis : Conduct meta-analyses to identify outliers and systematic biases in published data .

Q. What experimental designs are suitable for studying this compound’s interactions with biological membranes?

- Methodological Answer :

- Model Systems : Use liposome-based assays to mimic phospholipid bilayers. Incorporate fluorescent probes (e.g., dansyl-labeled lipids) to monitor membrane permeability changes.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics between this compound and membrane receptors.

- In Silico Simulations : Apply molecular dynamics (MD) simulations to predict partitioning behavior and interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products